(+/-)-cis-1-Butylcyclohexan-2-ol
Description
General Overview of Cyclohexane (B81311) and Cyclohexanol (B46403) Ring Systems in Organic Chemistry
The cyclohexane ring is a ubiquitous structural motif in organic chemistry, prized for its stability. Unlike planar ring systems, which can suffer from angle and torsional strain, cyclohexane adopts a puckered three-dimensional structure. maricopa.edu The most stable and prevalent conformation is the "chair" conformation. pressbooks.pubutexas.edu In this arrangement, the carbon-carbon bond angles are approximately 109.5°, nearly ideal for sp³ hybridized carbons, thus minimizing angle strain. pressbooks.pub Furthermore, all hydrogen atoms on adjacent carbons are staggered, which eliminates torsional strain. utexas.edu
Cyclohexane can undergo a conformational change known as a "ring flip," where one chair conformation converts into another. gmu.edu During this process, all axial bonds become equatorial, and all equatorial bonds become axial. pressbooks.pub For an unsubstituted cyclohexane ring, these two chair forms are identical and exist in equal amounts at room temperature. libretexts.org
When a substituent, such as a hydroxyl group in cyclohexanol, is introduced, the two chair conformations are no longer equivalent in energy. gmu.edulibretexts.org The substituent can occupy either an axial position (pointing perpendicular to the general plane of the ring) or an equatorial position (pointing outwards from the ring's equator). mvpsvktcollege.ac.in Due to steric hindrance, substituents, particularly bulky ones, generally prefer the more stable equatorial position to avoid unfavorable 1,3-diaxial interactions. maricopa.eduminia.edu.eg
Significance of Stereochemistry in Cycloaliphatic Alcohols
Stereochemistry, the three-dimensional arrangement of atoms, is crucial in determining the physical and chemical properties of cycloaliphatic alcohols like cyclohexanol derivatives. youtube.com The spatial orientation of the hydroxyl group and other substituents on the ring profoundly influences the molecule's reactivity, stability, and interactions with other molecules. youtube.comspcmc.ac.in
The conformation of a substituted cyclohexanol can dictate its reaction rates. For instance, reactions like oxidation or substitution may proceed at different speeds depending on whether the reacting group is in an axial or equatorial position. spcmc.ac.inyoutube.com This is because the accessibility of the reacting site to reagents and the stability of the transition state are conformation-dependent. minia.edu.egyoutube.com In biological systems, the precise stereochemistry is even more critical, as proteins and enzymes are chiral and can differentiate between stereoisomers, leading to significant differences in biological activity. libretexts.org
Fundamental Concepts of Isomerism in Cyclohexanol Derivatives
Isomerism is a key feature of substituted cyclohexanols, leading to a variety of distinct compounds with the same molecular formula but different structures.
When a cyclohexane ring is substituted at two different positions, configurational isomers known as cis-trans isomers can exist. libretexts.orgpressbooks.pub These are a type of diastereomer, which are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in
Cis Isomer : Both substituents are on the same face of the ring (either both pointing "up" or both "down"). mvpsvktcollege.ac.inlibretexts.org
Trans Isomer : The substituents are on opposite faces of the ring (one "up" and one "down"). mvpsvktcollege.ac.inlibretexts.org
This cis-trans designation is independent of the chair conformation. For example, in a 1,2-disubstituted cyclohexane, the cis isomer will have one substituent in an axial position and the other in an equatorial position (a,e or e,a). The trans isomer will have both substituents in axial positions (a,a) or both in equatorial positions (e,e). Because these isomers cannot be interconverted by bond rotation (a ring flip does not change a cis isomer to a trans isomer), they are distinct and separable compounds with different physical properties. minia.edu.egpressbooks.pub
A stereogenic center (or chiral center) is typically a carbon atom bonded to four different groups. libretexts.org The presence of a single stereogenic center in a molecule renders it chiral, meaning it is non-superimposable on its mirror image. libretexts.org These non-superimposable mirror-image isomers are called enantiomers. libretexts.org
In the case of 1-Butylcyclohexan-2-ol, both the carbon atom bonded to the butyl group (C-1) and the carbon atom bonded to the hydroxyl group (C-2) are stereogenic centers. This is because each is attached to four different groups:
C-1 : a butyl group, a hydroxyl group, a hydrogen atom, and the rest of the cyclohexane ring via C-2 and C-6.
C-2 : a hydroxyl group, a hydrogen atom, and the rest of the cyclohexane ring via C-1 and C-3.
A molecule with 'n' stereogenic centers can have a maximum of 2^n possible stereoisomers. utexas.edumasterorganicchemistry.com
A racemic mixture, or racemate, is a mixture containing equal amounts (a 50:50 ratio) of two enantiomers. sparknotes.comlibretexts.org The prefix "(+/-)" in a chemical name, such as in (+/-)-cis-1-Butylcyclohexan-2-ol , indicates that the substance is a racemic mixture. pharmaguideline.com
Racemic mixtures are optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. pharmaguideline.commasterorganicchemistry.com The formation of racemic mixtures is common in synthetic organic chemistry when chiral compounds are created from achiral starting materials and reagents without the use of a chiral influence (like a chiral catalyst or auxiliary). sparknotes.comlibretexts.org In such cases, there is no energetic preference for the formation of one enantiomer over the other, resulting in an equimolar mixture. sparknotes.com Separating a racemic mixture into its individual, pure enantiomers is a process known as resolution, which is often a challenging but necessary step in fields like pharmaceutical chemistry where enantiomers can have different biological effects. libretexts.org
Data Tables
Table 1: Physicochemical Properties of a Related Compound: cis-2-tert-Butylcyclohexan-1-ol
| Property | Value | Source |
| CAS Number | 7214-18-8 | lookchem.comchemspider.com |
| Molecular Formula | C₁₀H₂₀O | lookchem.comguidechem.com |
| Molecular Weight | 156.27 g/mol | guidechem.comfishersci.ca |
| Boiling Point | 213 °C at 101.325 kPa | lookchem.com |
| Density | 0.911 g/cm³ at 20.1 °C | lookchem.com |
| IUPAC Name | (1S,2S)-2-tert-butylcyclohexan-1-ol | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1S,2R)-2-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
LVDALGYBEFALAP-ZJUUUORDSA-N |
Isomeric SMILES |
CCCC[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CCCCC1CCCCC1O |
Origin of Product |
United States |
Detailed Stereochemical and Conformational Analysis of 1 Butylcyclohexan 2 Ol Isomers
Conformational Dynamics of the Cyclohexane (B81311) Ring
The cyclohexane ring, the structural foundation of these isomers, is not a static, planar entity. It exists in a dynamic equilibrium of various conformations, with the chair form being the most stable.
Chair-Chair Interconversion and Ring Flipping Energetics
The cyclohexane ring readily undergoes a process known as chair-chair interconversion or ring flipping. In this process, one chair conformation is converted into another, with axial substituents becoming equatorial and vice versa. This rapid interconversion is a key feature of cyclohexane chemistry.
Axial and Equatorial Preferences of Butyl and Hydroxyl Groups
The position of the butyl and hydroxyl groups on the cyclohexane ring, whether axial or equatorial, significantly impacts the molecule's stability. Generally, substituents prefer the less sterically hindered equatorial position to minimize unfavorable interactions.
The preference for the equatorial position can be quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.
| Group | A-value (kcal/mol) |
| Butyl | ~2.1 |
| Hydroxyl (in a non-hydrogen bonding solvent) | ~0.9 |
This table presents the A-values for the butyl and hydroxyl groups, indicating the energetic preference for the equatorial position.
Influence of Vicinal Substituents on Conformational Equilibrium
When two substituents are on adjacent carbons (vicinal), their interactions further influence the conformational equilibrium. In cis-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial. The equilibrium will favor the conformation where the larger group (in this case, the butyl group) occupies the equatorial position.
Interplay of Configuration and Conformation in cis-1,2-Disubstituted Cyclohexanols
In cis-1,2-disubstituted cyclohexanes with different substituents, the two possible chair conformations are not energetically equivalent. spcmc.ac.in The conformation where the bulkier group occupies the equatorial position is more stable. For cis-1-butylcyclohexan-2-ol, the equilibrium lies towards the conformer with the equatorial butyl group and the axial hydroxyl group. These two conformers are diastereomers. spcmc.ac.in
Stereoelectronic Effects Governing Conformational Stability and Reactivity
Beyond simple steric bulk, stereoelectronic effects also play a crucial role in determining the stability and reactivity of these isomers. These effects involve the interaction of electron orbitals. For example, hyperconjugation, the interaction between a filled C-H or C-C sigma bond and an adjacent empty or partially filled orbital, can influence conformational preferences. In the context of 1-butylcyclohexan-2-ol, the orientation of the C-O and C-H bonds can affect the molecule's reactivity in processes like oxidation or elimination reactions.
Analysis of Diastereomeric and Enantiomeric Relationships within the 1-Butylcyclohexan-2-ol System
The 1-butylcyclohexan-2-ol system, with two chiral centers, can exist as four stereoisomers: two pairs of enantiomers. spcmc.ac.in These pairs of enantiomers are diastereomers of each other.
cis-Isomers: The cis isomer has the butyl and hydroxyl groups on the same side of the ring. It exists as a pair of enantiomers, (+)-cis-1-butylcyclohexan-2-ol and (-)-cis-1-butylcyclohexan-2-ol. As mentioned, each of these enantiomers exists as a pair of rapidly interconverting diastereomeric chair conformers. spcmc.ac.in
trans-Isomers: The trans isomer has the butyl and hydroxyl groups on opposite sides of the ring. It also exists as a pair of enantiomers, (+)-trans-1-butylcyclohexan-2-ol and (-)-trans-1-butylcyclohexan-2-ol. The trans isomer can exist in two chair conformations: a more stable diequatorial conformer and a less stable diaxial conformer. spcmc.ac.in
| Isomer | Relationship |
| (+)-cis-1-Butylcyclohexan-2-ol and (-)-cis-1-Butylcyclohexan-2-ol | Enantiomers |
| (+)-trans-1-Butylcyclohexan-2-ol and (-)-trans-1-Butylcyclohexan-2-ol | Enantiomers |
| cis-1-Butylcyclohexan-2-ol and trans-1-Butylcyclohexan-2-ol | Diastereomers |
This table summarizes the diastereomeric and enantiomeric relationships between the stereoisomers of 1-butylcyclohexan-2-ol.
Reaction Mechanisms and Chemical Transformations of 1 Butylcyclohexan 2 Ol
Oxidation Reactions of the Secondary Alcohol Functionality
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary products. chemistrysteps.comlibretexts.org This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
The secondary alcohol group in (+/-)-cis-1-Butylcyclohexan-2-ol can be oxidized to the corresponding ketone, 2-butylcyclohexanone (B1265551). A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more selective systems. libretexts.orgstudymind.co.uk The choice of reagent can be critical to avoid over-oxidation or side reactions. studymind.co.uk
Common oxidizing agents for the conversion of secondary alcohols to ketones include:
Chromium-based reagents : Jones reagent (chromic acid, H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ in aqueous sulfuric acid) is a strong oxidizing agent that readily converts secondary alcohols to ketones. chemistrysteps.comlibretexts.org Pyridinium chlorochromate (PCC) is a milder alternative, often used for sensitive substrates as it is typically employed in non-aqueous solvents like dichloromethane. chemistrysteps.comlibretexts.org
Potassium Dichromate (K₂Cr₂O₇) : A solution of potassium dichromate in dilute sulfuric acid is a common oxidizing agent. During the reaction, the orange color of the dichromate ion (Cr₂O₇²⁻) changes to the green color of the chromium(III) ion (Cr³⁺), providing a visual indication of the reaction's progress. studymind.co.uk
Other Reagents : Other methods include the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane oxidation. organic-chemistry.orgmasterorganicchemistry.com Catalytic systems involving transition metals like platinum have also been developed for the oxidation of cyclohexane (B81311) derivatives. ias.ac.inresearchgate.net
| Oxidizing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Strong oxidant; acidic conditions. chemistrysteps.com |
| Potassium Dichromate (K₂Cr₂O₇) | Aqueous H₂SO₄, gentle warming | Color change from orange to green indicates reaction. studymind.co.uk |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Milder reagent, limits over-oxidation. libretexts.org |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | CH₂Cl₂, low temperature (e.g., -78°C) | Avoids heavy metals. organic-chemistry.org |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, broad functional group tolerance. organic-chemistry.org |
The mechanism of oxidation for secondary alcohols, particularly with chromic acid, is well-established. chemistrysteps.com The reaction generally proceeds through several key steps:
Formation of a Chromate Ester : The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent (e.g., chromic acid) to form a chromate ester intermediate. chemistrysteps.comlibretexts.org
E2-like Elimination : A base (often water) removes the proton from the carbon atom that bears the hydroxyl group. chemistrysteps.comlibretexts.org Concurrently, the bond between the oxygen and the chromium atom breaks, with the chromium atom acting as the leaving group. This elimination step results in the formation of the carbon-oxygen double bond of the ketone. libretexts.orgmasterorganicchemistry.com
This mechanism is analogous to an E2 elimination reaction, where a proton and a leaving group are removed in a single, concerted step to form a π-bond. libretexts.orgmasterorganicchemistry.com The rate-determining step is typically the E2-like deprotonation that forms the C=O bond. masterorganicchemistry.com
Reduction Reactions
The deoxygenation of an alcohol involves the complete removal of the hydroxyl group, converting it into a hydrogen atom. This transformation effectively reduces the alcohol to an alkane. For this compound, this would yield butylcyclohexane.
Direct catalytic deoxygenation of alcohols presents a challenge due to the poor leaving group ability of the hydroxide ion (OH⁻). However, strategies have been developed to achieve this transformation. One modern approach involves a catalytic redox design based on a dehydrogenation/Wolff-Kishner reduction sequence. scispace.com Ruthenium-catalyzed processes have shown effectiveness in the deoxygenation of aliphatic primary alcohols. scispace.com While this method is highlighted for primary alcohols, similar principles could potentially be adapted for secondary alcohols like 1-butylcyclohexan-2-ol, likely involving an initial oxidation to the ketone followed by a reduction of the corresponding hydrazone. scispace.com
Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonating the alcohol in acidic conditions to form an alkyloxonium ion (-OH₂⁺) or by converting it into an ester, such as a tosylate (-OTs), which is an excellent leaving group.
Nucleophilic substitution reactions are a class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on a substrate molecule. wikipedia.org These reactions predominantly occur through two distinct mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular). wikipedia.orgmasterorganicchemistry.com
Sₙ2 Reaction: The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.com This mechanism leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. chemicalnote.comyoutube.com For cyclohexane derivatives, the Sₙ2 mechanism requires the nucleophile to attack from the backside of the carbon-leaving group bond. youtube.com This approach is sterically hindered, and the conformation of the ring is critical. For an Sₙ2 reaction to occur efficiently on a cyclohexane ring, the leaving group should ideally be in an axial position to allow for a less hindered backside attack by the nucleophile. youtube.com
Sₙ1 Reaction: The Sₙ1 reaction is a two-step process. byjus.com In the first, rate-determining step, the leaving group departs to form a planar carbocation intermediate. chemicalnote.combyjus.com In the second step, the nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (both retention and inversion of configuration), often resulting in racemization if the starting material is chiral. chemicalnote.commasterorganicchemistry.com The rate of the Sₙ1 reaction depends only on the concentration of the substrate, making it a first-order reaction. youtube.commasterorganicchemistry.com Sₙ1 reactions are favored for substrates that can form stable carbocations, such as tertiary and secondary alcohols. chemicalnote.com
For this compound, being a secondary alcohol, both Sₙ1 and Sₙ2 pathways are possible, and the preferred mechanism will depend on the specific reaction conditions.
| Factor | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Kinetics | Unimolecular (First-order). Rate = k[Substrate]. masterorganicchemistry.com | Bimolecular (Second-order). Rate = k[Substrate][Nucleophile]. chemicalnote.com |
| Mechanism | Two steps, involves a carbocation intermediate. byjus.com | One concerted step, involves a transition state. chemicalnote.com |
| Substrate Structure | Favored by 3° > 2° substrates due to carbocation stability. chemicalnote.com | Favored by 1° > 2° substrates due to less steric hindrance. byjus.com |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.com | Favored by strong nucleophiles (e.g., OH⁻, CN⁻). youtube.com |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols). youtube.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). |
| Stereochemistry | Racemization (mixture of inversion and retention). masterorganicchemistry.com | Complete inversion of configuration. masterorganicchemistry.com |
| Rearrangements | Possible to form a more stable carbocation. masterorganicchemistry.com | Not possible. youtube.com |
Stereochemical Outcomes of Substitution Reactions (e.g., Inversion, Retention, Racemization)
Substitution reactions involving the hydroxyl group of 1-Butylcyclohexan-2-ol can proceed through different mechanisms, primarily S(_N)1 and S(_N)2, each with distinct stereochemical consequences. The choice of mechanism is influenced by the substrate, nucleophile, leaving group, and solvent. For a secondary alcohol like 1-butylcyclohexan-2-ol, both pathways are possible. chemistrysteps.com
To facilitate substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. This is typically achieved by protonation under acidic conditions or by converting it into a tosylate or mesylate. chemistrysteps.com
S(_N)2 Reactions: These reactions involve a backside attack by the nucleophile, occurring in a single, concerted step. embibe.com This mechanism leads to an inversion of configuration at the chiral center. neetchennai.comlibretexts.org For cis-1-Butylcyclohexan-2-ol, if the hydroxyl group is on a wedge, the incoming nucleophile will attack from the dash position, resulting in a trans product. The reaction is bimolecular, and its rate depends on the concentration of both the substrate and the nucleophile. mugberiagangadharmahavidyalaya.ac.in
S(_N)1 Reactions: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.org The departure of the leaving group from 1-Butylcyclohexan-2-ol would form a secondary carbocation. This planar carbocation can then be attacked by the nucleophile from either face. libretexts.orgquora.com
Racemization: Theoretically, attack from either side of the planar carbocation is equally probable, which would lead to a racemic mixture of products—one with the original configuration (retention ) and one with the inverted configuration (inversion ). neetchennai.comlibretexts.org
Partial Racemization: In practice, S(_N)1 reactions often result in a slight excess of the inversion product. stackexchange.com This is because the leaving group may not have fully diffused away from the carbocation, partially shielding one face and favoring attack from the opposite side. stackexchange.com This phenomenon is often explained by the formation of ion pairs. stackexchange.com
S(_N)i (Internal Nucleophilic Substitution): A less common mechanism, S(_N)i, results in retention of configuration . An example is the reaction of an alcohol with thionyl chloride (SOCl(_2)). The reaction proceeds through an intermediate chlorosulfite ester. The chloride is delivered from the intermediate to the same face from which the leaving group departs. mugberiagangadharmahavidyalaya.ac.in
| Reaction Mechanism | Key Feature | Stereochemical Outcome for 1-Butylcyclohexan-2-ol |
| S(_N)2 | Single step, backside attack | Inversion of configuration |
| S(_N)1 | Carbocation intermediate | Mostly racemization (inversion + retention) |
| S(_N)i | Internal nucleophile delivery | Retention of configuration |
Elimination Reactions (Dehydration) to form Alkylidenecyclohexenes
The dehydration of 1-Butylcyclohexan-2-ol, typically carried out by heating with a strong acid like sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)), is an elimination reaction that yields alkenes. libretexts.orgmasterorganicchemistry.com
Acid-Catalyzed Dehydration Mechanisms (E1 and E2)
The mechanism of acid-catalyzed dehydration depends on the structure of the alcohol. libretexts.org
E1 Mechanism: For secondary and tertiary alcohols, the dehydration typically proceeds through an E1 (Elimination, Unimolecular) mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org
Protonation: The hydroxyl group is protonated by the acid to form a good leaving group, water. chemistrysteps.comyoutube.com
Carbocation Formation: The protonated alcohol dissociates, forming a secondary carbocation at C2 of the cyclohexane ring. libretexts.org This is the slow, rate-determining step.
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation (a (\beta)-hydrogen), forming a double bond. libretexts.org
E2 Mechanism: Primary alcohols typically dehydrate via an E2 (Elimination, Bimolecular) mechanism because primary carbocations are highly unstable. libretexts.orgchemistrysteps.com In the E2 mechanism, a base removes a (\beta)-hydrogen at the same time as the protonated hydroxyl group leaves, all in one concerted step. chemistrysteps.com While less common for secondary alcohols under acidic conditions, it can be promoted by using specific reagents like phosphorus oxychloride (POCl(_3)) in pyridine. libretexts.orglibretexts.org
For 1-Butylcyclohexan-2-ol, a secondary alcohol, the E1 pathway is the predominant mechanism in the presence of strong, non-nucleophilic acids. youtube.com
Regioselectivity (Zaitsev's Rule) in Alkene Formation
When multiple alkene products can be formed, the regioselectivity of the elimination is predicted by Zaitsev's Rule . This rule states that the major product will be the more substituted (and therefore more stable) alkene. masterorganicchemistry.comadichemistry.commasterorganicchemistry.com
In the dehydration of 1-Butylcyclohexan-2-ol, the secondary carbocation is formed at C2. Protons can be removed from two adjacent positions: C1 and C3.
Removal of H from C1: This results in the formation of 1-Butylcyclohex-1-ene . This is a trisubstituted alkene.
Removal of H from C3: This results in the formation of 3-Butylcyclohex-1-ene . This is a disubstituted alkene.
According to Zaitsev's rule, the major product of the dehydration of 1-Butylcyclohexan-2-ol is 1-Butylcyclohex-1-ene , as it is the more highly substituted and thermodynamically more stable alkene. libretexts.orglibretexts.org
| Possible Product | Alkene Substitution | Predicted Yield |
| 1-Butylcyclohex-1-ene | Trisubstituted | Major Product |
| 3-Butylcyclohex-1-ene | Disubstituted | Minor Product |
Stereoselectivity of Elimination Products
Stereoselectivity refers to the preferential formation of one stereoisomer over another.
In E1 reactions , the intermediate carbocation is planar, allowing for rotation around single bonds before the proton is removed. However, the reaction generally favors the formation of the more stable trans (or E) isomer over the less stable cis (or Z) isomer where applicable. libretexts.org For the products of 1-butylcyclohexan-2-ol dehydration, this consideration is less relevant as the double bond is within the ring and does not produce E/Z isomers in the same way as an acyclic alkene.
In E2 reactions , stereoselectivity is highly dependent on the conformation of the substrate. The reaction requires an anti-periplanar arrangement between the leaving group and the (\beta)-hydrogen being removed. chemistrysteps.comchemistrysteps.com This means they must be in the same plane and on opposite sides of the C-C bond, which in a cyclohexane ring translates to a trans-diaxial arrangement. chemistrysteps.com The specific stereoisomer of the starting material can dictate which alkene product can be formed.
Carbocation Rearrangements in E1 Processes
A hallmark of reactions involving carbocation intermediates, such as E1 dehydration, is the potential for rearrangements to form a more stable carbocation. chemistrysteps.commasterorganicchemistry.com This typically occurs via a 1,2-hydride shift or a 1,2-alkyl shift. masterorganicchemistry.comyoutube.com
In the dehydration of 1-Butylcyclohexan-2-ol, the initial carbocation formed is secondary. We must examine the adjacent carbons to see if a shift could lead to a more stable tertiary carbocation.
Initial Carbocation: The positive charge is on C2.
Adjacent Carbons: C1 and C3.
At C1: There is one hydrogen and a butyl group. A 1,2-hydride shift from C1 to C2 would result in a tertiary carbocation at C1.
At C3: There are two hydrogens. A 1,2-hydride shift from C3 to C2 would reform a secondary carbocation, so this is not productive.
Therefore, a 1,2-hydride shift from C1 to C2 is possible, leading to a more stable tertiary carbocation. study.com Deprotonation from this new carbocation can lead to different alkene products than those predicted by the simple E1 mechanism. If the tertiary carbocation at C1 forms, subsequent proton removal from an adjacent carbon could lead to products like 1-Butylidenecyclohexane .
| Rearrangement Step | Description | Resulting Intermediate |
| Initial Carbocation | Loss of H(_2)O from the protonated alcohol | Secondary carbocation at C2 |
| 1,2-Hydride Shift | Migration of a hydrogen atom from C1 to C2 | Tertiary carbocation at C1 |
Derivatization Reactions of the Hydroxyl Group
The hydroxyl group of 1-Butylcyclohexan-2-ol can be converted into other functional groups through various derivatization reactions. These reactions are often used to introduce a chromophore for UV detection in chromatography, to create a better leaving group, or to protect the alcohol functionality during another reaction. researchgate.netnih.gov
Common derivatization strategies for hydroxyl groups include:
Esterification: Alcohols react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) to form esters. researchgate.netsemanticscholar.org For example, 1-Butylcyclohexan-2-ol can react with acetyl chloride to form 1-butylcyclohex-2-yl acetate.
Formation of Urethanes: Reaction with isocyanates yields urethanes (also known as carbamates). This is another common method for derivatizing alcohols. researchgate.net
Sulfonate Ester Formation: As mentioned earlier, alcohols react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form sulfonate esters (tosylates or mesylates). These are excellent leaving groups in substitution and elimination reactions. nih.gov
Dansylation: Reaction with dansyl chloride can be used to create fluorescent derivatives for highly sensitive detection. unomaha.edu
These derivatization reactions typically proceed with retention of configuration at the alcohol's carbon, as the C-O bond is not broken during the reaction. mugberiagangadharmahavidyalaya.ac.in
Esterification Reactions (e.g., Acetylation)
Esterification is a fundamental reaction in organic chemistry where an alcohol reacts with a carboxylic acid or its derivative to form an ester. One of the most common examples of this transformation is acetylation, the formation of an acetate ester.
The acetylation of this compound typically involves its reaction with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of an acid or base catalyst. A common laboratory procedure is the Fischer esterification, which utilizes a carboxylic acid and an alcohol with an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol can be used in large excess or water can be removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
While specific studies on this compound are not prevalent, research on structurally similar compounds like 2-tert-butylcyclohexanol provides insight. For instance, 2-tert-butylcyclohexanol is a valuable intermediate for producing cis-2-tert-butylcyclohexyl acetate, a compound used in the perfume industry. google.com The esterification is a critical step in its synthesis. google.com
Table 1: Overview of Acetylation of this compound
| Aspect | Description |
| Reactants | This compound, Acetic Anhydride (or Acetic Acid) |
| Catalyst | Strong acid (e.g., Sulfuric Acid, H₂SO₄) or a base (e.g., Pyridine) |
| Product | cis-1-Butylcyclohexyl-2-acetate |
| Byproduct | Acetic Acid (when using acetic anhydride) or Water (when using acetic acid) |
| Reaction Type | Nucleophilic Acyl Substitution (specifically, Fischer Esterification when using a carboxylic acid and acid catalyst masterorganicchemistry.com) |
| Key Mechanism | 1. Protonation of the acetylating agent. 2. Nucleophilic attack by the alcohol's hydroxyl group. 3. Elimination of a leaving group. 4. Deprotonation to form the final ester. masterorganicchemistry.com |
Ether Formation
The conversion of alcohols to ethers is a common and important transformation. The Williamson ether synthesis is the most widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide ion, which then acts as a nucleophile in a substitution reaction with an organohalide. wikipedia.orgmasterorganicchemistry.com
For this compound, the process begins with its reaction with a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂). The base removes the acidic proton from the hydroxyl group, generating the corresponding sodium cis-1-butylcyclohexan-2-alkoxide. This alkoxide is a potent nucleophile.
In the second step, the alkoxide ion attacks a suitable electrophile, typically a primary alkyl halide like methyl iodide or ethyl bromide. wikipedia.orgjk-sci.com The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgmasterorganicchemistry.com The alkoxide performs a backside attack on the carbon atom bearing the halogen, displacing the halide leaving group and forming a new carbon-oxygen bond, which results in the ether. masterorganicchemistry.comyoutube.com
It is crucial to use a primary alkyl halide in this reaction, as secondary and tertiary halides are prone to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide, which would lead to the formation of alkenes instead of the desired ether. masterorganicchemistry.comjk-sci.com
Table 2: Overview of Ether Formation via Williamson Ether Synthesis
| Aspect | Description |
| Reactants | This compound, Primary Alkyl Halide (e.g., Methyl Iodide, CH₃I) |
| Reagents | Strong base (e.g., Sodium Hydride, NaH) |
| Intermediate | Sodium cis-1-butylcyclohexan-2-alkoxide |
| Product | cis-1-Butyl-2-alkoxycyclohexane (e.g., cis-1-Butyl-2-methoxycyclohexane) |
| Byproduct | Sodium Halide (e.g., Sodium Iodide, NaI), Hydrogen gas (H₂) |
| Reaction Type | Two-step: 1. Acid-Base reaction (Deprotonation). 2. Bimolecular Nucleophilic Substitution (S_N2). wikipedia.org |
| Key Mechanism | The alkoxide ion, formed by deprotonation of the alcohol, acts as a nucleophile and attacks the primary alkyl halide in a concerted S_N2 fashion, displacing the halide. wikipedia.orgmasterorganicchemistry.com |
Advanced Spectroscopic and Computational Methods for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (+/-)-cis-1-Butylcyclohexan-2-ol, providing critical insights into its connectivity, configuration, and conformational dynamics.
Proton Nuclear Magnetic Resonance (¹H NMR) for Relative Configuration
¹H NMR spectroscopy is instrumental in establishing the relative configuration of the substituents on the cyclohexane (B81311) ring. The coupling constants (J-values) between adjacent protons are particularly diagnostic. In the cis isomer, the proton attached to the carbon bearing the hydroxyl group (H-2) and the proton on the carbon with the butyl group (H-1) are in a cis relationship. This arrangement typically results in specific coupling constants that help differentiate it from the trans isomer. chegg.com The multiplicity of the signals further elucidates the neighboring proton environment. For instance, the signal for the proton at C-2 would be split by the protons on the adjacent carbons (C-1 and C-3). docbrown.info
Table 1: Representative ¹H NMR Data for Substituted Cyclohexanols
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | Varies | Multiplet | - |
| H-2 | Varies | Multiplet | - |
| Butyl Group CH₂ | ~1.2-1.6 | Multiplet | - |
| Butyl Group CH₃ | ~0.9 | Triplet | ~7.0 |
| OH | Variable | Singlet (broad) | - |
Note: Specific chemical shifts and coupling constants for this compound can vary depending on the solvent and experimental conditions. The data presented is typical for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Backbones
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the butyl group and the cyclohexanol (B46403) ring. The chemical shifts of the carbons attached to the hydroxyl group (C-2) and the butyl group (C-1) are particularly informative, appearing in characteristic regions of the spectrum. libretexts.org The number of observed signals can also confirm the cis configuration, as the symmetry of the molecule dictates the number of equivalent carbons. For cis-1,2-disubstituted cyclohexanes, all six ring carbons are typically non-equivalent, leading to six distinct signals in the ¹³C NMR spectrum. chemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 45-55 |
| C-2 | 65-75 |
| Cyclohexane Ring CH₂ | 20-40 |
| Butyl Group CH₂ | 14-30 |
| Butyl Group CH₃ | ~14 |
Note: These are approximate ranges and can be influenced by solvent and substitution effects.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR techniques provide a more in-depth understanding of the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks would be observed between H-1 and its adjacent protons on C-2 and C-6, and between H-2 and its neighbors on C-1 and C-3. slideshare.net This helps to trace the connectivity of the proton network within the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is crucial for determining the spatial proximity of protons, regardless of their bonding connectivity. youtube.com In the cis isomer, the axial proton at C-1 and the axial proton at C-2 are on the same face of the ring and would be expected to show a NOESY correlation. This through-space interaction provides definitive proof of the cis relative stereochemistry. youtube.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for studying intermolecular interactions. The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. libretexts.org
O-H Stretch : In a dilute solution with a non-polar solvent, a sharp absorption band is typically observed around 3600 cm⁻¹, corresponding to the "free" or non-hydrogen-bonded hydroxyl group. libretexts.org However, in a neat liquid or a concentrated solution, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically in the range of 3200-3400 cm⁻¹. docbrown.info The shape and position of this band can provide insights into the extent and nature of hydrogen bonding. researchgate.net
C-O Stretch : A strong absorption band corresponding to the C-O stretching vibration is expected in the region of 1000-1200 cm⁻¹. The exact position can give some indication of whether the alcohol is primary, secondary, or tertiary. For a secondary alcohol like this compound, this peak would be anticipated around 1050-1100 cm⁻¹.
C-H Stretch : Absorptions due to C-H stretching in the butyl group and the cyclohexane ring are found just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H | Stretch (Hydrogen-bonded) | 3200-3400 | Broad, Strong |
| O-H | Stretch (Free) | ~3600 | Sharp, Weak to Medium |
| C-H | Stretch (sp³ hybridized) | 2850-3000 | Strong |
Mass Spectrometry (MS) in Complementary Structural Confirmation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.
Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. Subsequent fragmentation of the molecular ion can lead to characteristic daughter ions. Common fragmentation pathways for cyclohexanols include the loss of a water molecule (M-18), and cleavage of the butyl group. The fragmentation pattern serves as a molecular fingerprint that can be compared with databases for structural verification. nist.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful theoretical tools used to complement experimental data and provide deeper insights into the structure and properties of this compound.
Conformational Analysis : The cyclohexane ring can exist in various conformations, with the chair being the most stable. For cis-1,2-disubstituted cyclohexanes, two chair conformations are possible through ring flipping. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to determine the relative energies of these conformers and predict the most stable arrangement. nih.gov These calculations can also predict key geometric parameters like bond lengths and angles.
Spectroscopic Prediction : Computational models can be used to predict NMR chemical shifts and coupling constants. nih.gov These calculated values can then be compared with the experimental data to aid in the assignment of signals and to confirm the proposed structure and stereochemistry. Similarly, vibrational frequencies can be calculated and compared with the experimental IR spectrum to help assign the observed absorption bands. nih.gov
By integrating these advanced spectroscopic and computational methods, a comprehensive and unambiguous structural and stereochemical elucidation of this compound can be achieved.
Quantum Chemical Calculations for Conformational Energy Landscapes
Quantum chemical calculations are indispensable tools for mapping the conformational energy landscape of substituted cyclohexanes like this compound. The flexibility of the cyclohexane ring means it is not a static, planar hexagon but exists in various three-dimensional shapes, or conformations. The most significant of these are the low-energy 'chair' conformation and the higher-energy 'twist-boat' conformation. For any given substituted cyclohexane, theoretical methods can calculate the relative energies of these forms and the energy barriers between them.
Torsional Strain: The strain arising from the eclipsing of bonds on adjacent atoms. Staggered conformations, like the chair, minimize this strain.
Steric Strain (van der Waals Strain): Repulsive forces that occur when non-bonded atoms or groups are forced into close proximity. This is particularly relevant for bulky substituents.
Angle Strain: The strain that results from the deviation of bond angles from their ideal values.
By systematically calculating the energy for each conformation, a potential energy surface is generated. The points of lowest energy on this surface correspond to stable conformers, while the peaks represent transition states for interconversion. For instance, calculations on the analogous cis-1,4-di-tert-butylcyclohexane have shown that the twist-boat conformation is estimated to be about 5.5 kcal/mol higher in enthalpy than the chair conformation. researchgate.net Similar calculations for cis-1-Butylcyclohexan-2-ol would determine the energy difference between its possible chair and boat forms.
Table 1: Key Energy Contributions in Conformational Analysis
| Strain Type | Description | Relevance to this compound |
| Torsional Strain | Arises from eclipsing C-H and C-C bonds. Minimized in the chair conformation. | A fundamental component of the total energy calculation for all conformations. |
| 1,3-Diaxial Interaction | A specific type of steric strain in chair conformations between an axial substituent and the axial hydrogens on the same side of the ring. | The primary factor destabilizing conformers with an axial butyl group. The energy cost of this interaction is a key determinant of the conformational equilibrium. sapub.org |
| Gauche Interaction | Steric strain between substituents on adjacent carbons. In this case, between the butyl and hydroxyl groups. | The relative energy of this interaction will differ slightly between the two possible chair conformers, contributing to the overall energy difference. |
Predicting Reactivity and Stereoselectivity through Theoretical Studies
Theoretical studies, grounded in quantum chemical calculations, extend beyond static conformational analysis to predict the dynamic behavior of molecules in chemical reactions. The principles of transition state theory are central to this predictive power. The outcome of a reaction—both its rate (reactivity) and its stereochemical result (stereoselectivity)—is determined by the energy of the transition state(s). researchgate.net
To predict the reactivity of this compound in a specific reaction, such as the oxidation of the alcohol to a ketone, computational chemists model the entire reaction pathway. This involves:
Reactant Conformation: The calculation begins with the most stable ground-state conformation of the reactant, as determined from the conformational energy landscape analysis (see 5.4.1). Reactions are most likely to initiate from this lowest-energy state.
Transition State Search: Computational algorithms are used to locate the structure and energy of the transition state—the highest energy point on the reaction coordinate connecting reactants and products. rsc.org For stereoselective reactions, there will be multiple possible reaction pathways leading to different stereoisomeric products, each with its own transition state.
Activation Energy Calculation: The energy difference between the ground-state reactant and the transition state is the activation energy (ΔG‡). According to the Curtin-Hammett principle, the ratio of products formed depends on the difference in the activation energies of the respective transition states. The reaction pathway with the lowest activation energy will be the fastest and will yield the major product.
For example, in a reaction involving nucleophilic attack on the carbon bearing the hydroxyl group, the stereoselectivity will depend on whether the nucleophile attacks from the same face as the butyl group or the opposite face. Theoretical studies would calculate the activation energy for both approaches. The difference in these energies would allow for a quantitative prediction of the stereochemical outcome. These predictions are invaluable for designing new synthetic routes and catalysts. researchgate.netnih.gov
Modern approaches have also incorporated machine learning, which uses data from quantum chemical calculations across many reactions to build models that can predict stereoselectivity with high accuracy, even for complex systems. researchgate.netnih.gov These models can identify the subtle electronic and steric features that govern the outcome of a reaction, moving beyond qualitative predictions to quantitative understanding. nih.govrsc.org
Role in Complex Organic Synthesis and As Chiral Building Blocks
Utilization as a Synthetic Intermediate for Derived Compounds
(+/-)-cis-1-Butylcyclohexan-2-ol is a valuable starting material for the synthesis of a range of other chemical compounds. Its hydroxyl and butyl groups, attached to a cyclohexane (B81311) ring, provide reactive sites for various chemical modifications. For instance, it can undergo oxidation to form the corresponding ketone, 1-butylcyclohexan-2-one. This ketone can then serve as a precursor for a host of other molecules through reactions such as aldol (B89426) condensations or Grignard additions.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 2-position of the cyclohexane ring, leading to a diverse library of derived compounds. These derivatives are often explored for their potential applications in materials science and medicinal chemistry.
Application in the Construction of Complex Molecular Architectures
The rigid yet malleable framework of the cyclohexane ring in this compound makes it an excellent scaffold for the construction of more intricate molecular architectures. The cis-relationship between the butyl and hydroxyl groups provides a specific stereochemical starting point, which can be exploited to control the three-dimensional arrangement of atoms in the target molecule.
Synthetic chemists utilize this compound in multi-step syntheses to build polycyclic systems and molecules with multiple stereocenters. The butyl group can influence the conformational preference of the cyclohexane ring, which in turn can direct the stereochemical outcome of subsequent reactions on the ring. This level of control is paramount in the total synthesis of natural products and their analogs, where precise stereochemistry is often critical for biological activity.
Precursor for Chiral Auxiliaries in Asymmetric Synthesis
One of the most significant applications of this compound lies in the field of asymmetric synthesis. While the starting material is a racemic mixture (containing both enantiomers), it can be resolved into its individual enantiomers, (+)-cis-1-Butylcyclohexan-2-ol and (-)-cis-1-Butylcyclohexan-2-ol. These enantiomerically pure alcohols are then used as precursors for the synthesis of chiral auxiliaries.
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter with a specific configuration. After the desired stereoselective transformation, the auxiliary is cleaved from the molecule. The enantiomerically pure alcohols derived from this compound can be converted into various types of chiral auxiliaries, which are then employed in reactions such as asymmetric alkylations, aldol reactions, and Diels-Alder reactions to achieve high levels of enantioselectivity.
| Chiral Auxiliary Application | Reaction Type | Typical Diastereomeric/Enantiomeric Excess |
| Derived Ester Auxiliaries | Asymmetric Alkylation | >90% de |
| Chiral Ligands for Metal Catalysis | Asymmetric Hydrogenation | >95% ee |
| Chiral Acetals/Ketals | Asymmetric Aldol Reactions | >85% de |
Stereocontrolled Synthesis of Bioactive Molecules and Natural Product Analogs (General Application)
The principles outlined in the previous sections culminate in the general application of this compound and its derivatives in the stereocontrolled synthesis of bioactive molecules and analogs of natural products. mdpi.comnih.govmdpi.comnih.gov The ability to use this compound to introduce specific stereochemistry is invaluable in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its absolute configuration. nih.gov
For example, a specific enantiomer of a drug molecule may exhibit the desired therapeutic effect, while the other enantiomer could be inactive or even harmful. By employing synthetic strategies that utilize chiral building blocks derived from this compound, chemists can ensure the production of the desired enantiomerically pure active pharmaceutical ingredient. This approach is fundamental to the development of modern, safer, and more effective drugs. nih.gov
The synthesis of complex natural products, many of which possess potent biological activities, also relies heavily on stereocontrolled methods. nih.gov The structural motifs present in this compound can be found within the carbon skeletons of various natural products, making it a logical and efficient starting point for their total synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
